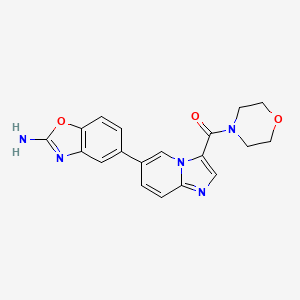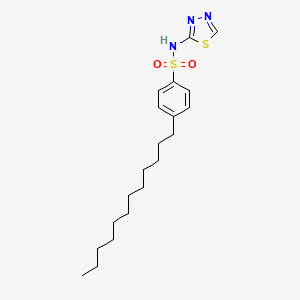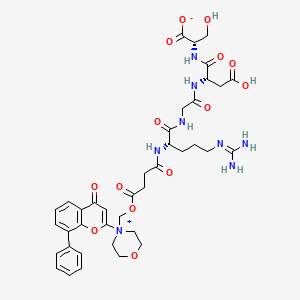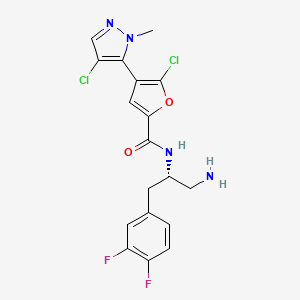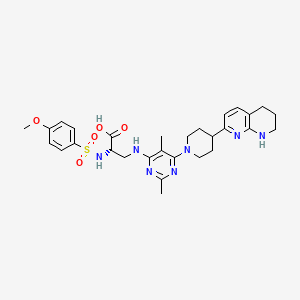
Pinometostat
Overview
Description
Pinometostat is a first-in-class small-molecule inhibitor of the histone methyltransferase disrupter of telomeric silencing 1-like (DOT1L). It has been primarily investigated for its potential in treating mixed lineage leukemia (MLL) gene rearrangements, which are associated with aggressive forms of leukemia .
Mechanism of Action
Target of Action
Pinometostat, also known as EPZ-5676, is a potent and selective small molecule inhibitor of the protein methyltransferase DOT1L . DOT1L is involved in the development and maintenance of MLL-rearranged (MLL-r) leukemia through its ectopic methylation of histones associated with well-characterized leukemic genes .
Mode of Action
This compound interacts with DOT1L, inhibiting its ability to methylate histones . This interaction disrupts the normal function of DOT1L, leading to changes in the expression of genes associated with leukemia . Specifically, this compound treatment reduces histone H3 lysine 79 methylation (H3K79me2), which is bound to the mixed lineage leukemia (MLL) fusion protein .
Biochemical Pathways
The inhibition of DOT1L by this compound affects the methylation of histone H3 at lysine 79 (H3K79), a process that is central to the development of MLL-r leukemia . This results in the suppression of MLL target genes, including HOXA9 and MEIS1 . These genes are critical for hematopoietic differentiation and their suppression is key to the anti-leukemic activity of this compound .
Pharmacokinetics
In preclinical species, this compound showed high clearance mediated largely via hepatic oxidative metabolism . In humans, clearance was markedly lower, leading to vertical allometry, and attributed to a high affinity binding to human alpha-1 acid glycoprotein . This difference in clearance between species suggests that the bioavailability of this compound may be higher in humans than in preclinical models .
Result of Action
The molecular effects of this compound’s action include a reduction in H3K79 methylation and a decrease in the expression of MLL target genes such as HOXA9 and MEIS1 . At the cellular level, these changes lead to selective killing of leukemia cells . In addition, this compound has been shown to induce E-cadherin and CD24 expression in vitro .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as the presence of drug efflux transporters. For example, increased expression of the drug efflux transporter ABCB1 (P-glycoprotein, MDR1) was identified as a primary mechanism of resistance to this compound in certain cell lines . This suggests that the cellular environment can significantly impact the action of this compound .
Biochemical Analysis
Biochemical Properties
Pinometostat is a selective inhibitor of DOT1L, with sub-nanomolar affinity and >37,000 fold selectivity against non-MLL histone methyltransferases . It functions by occupying the S-adenosyl methionine (SAM) binding pocket and inducing conformational changes in DOT1L .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those involved in leukemia. It reduces histone H3 lysine 79 methylation (H3K79me2), decreases MLL target gene expression, and selectively kills leukemia cells .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of the DOT1L enzyme. This results in reduced methylation of histone H3 lysine 79 at MLL target genes, ultimately leading to decreased expression of critical genes for hematopoietic differentiation, including HOXA9 and MEIS1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated anti-tumor efficacy in xenograft models of MLL-r leukemia, with dose-dependent reductions in dimethyl lysine 79 on histone H3 (H3K79me2) as well as HOXA9 and MEIS1 transcript levels .
Dosage Effects in Animal Models
In animal models, this compound has shown high clearance mediated largely via hepatic oxidative metabolism
Metabolic Pathways
This compound is involved in the metabolic pathway of histone methylation. It inhibits the DOT1L enzyme, which is responsible for the methylation of histone H3 lysine 79 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinometostat is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the core structure through cyclization reactions.
- Functionalization of the core structure with various substituents to achieve the desired pharmacological properties.
- Purification and characterization of the final product to ensure its purity and efficacy .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Pinometostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can be employed to introduce different substituents onto the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of histone methylation in gene regulation.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Primarily explored for its therapeutic potential in treating MLL-rearranged leukemias.
Industry: Potential applications in the development of targeted therapies for cancer treatment.
Comparison with Similar Compounds
Pinometostat is unique in its selective inhibition of DOT1L. Similar compounds include:
EPZ004777: Another DOT1L inhibitor with robust activity in preclinical models but unsuitable pharmacokinetic properties for clinical application.
SGC0496: A specific DOT1L inhibitor examined for its potential in treating MLL-rearranged leukemias.
This compound stands out due to its clinical efficacy and safety profile, making it a promising candidate for combination therapies in leukemia treatment .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOLMYKSYSZQS-XKHGBIBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720950 | |
| Record name | Pinometostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380288-87-8, 1380288-88-9 | |
| Record name | Pinometostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinometostat, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinometostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pinometostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9YR09EF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PINOMETOSTAT, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66X4M38G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
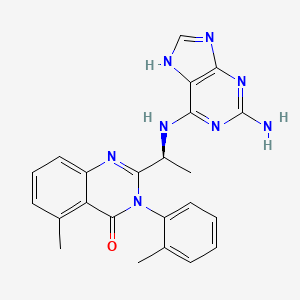
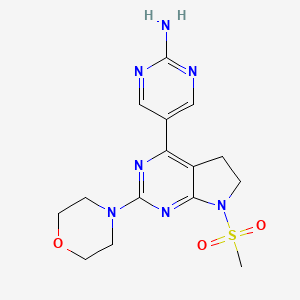
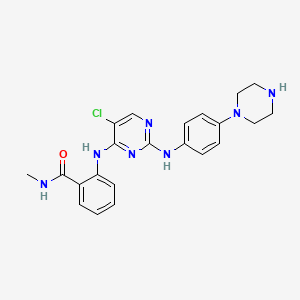
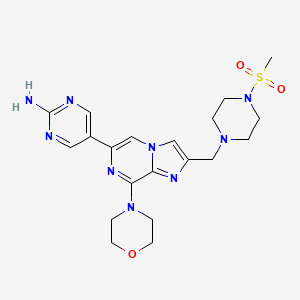
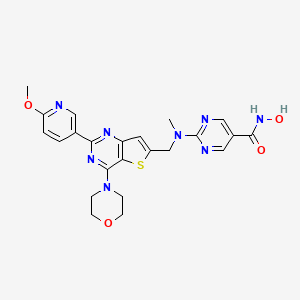
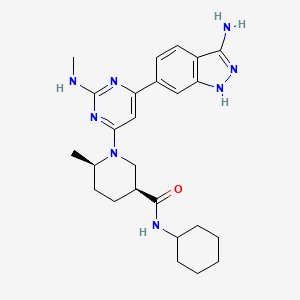
![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
